molecular formula C19H18N2OS B5542071 4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide

4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5542071
M. Wt: 322.4 g/mol
InChI Key: GHEWGHIIJKSQMQ-UHFFFAOYSA-N
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Description

4-Methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that likely shares characteristics with benzamide derivatives and thiazolyl compounds. These classes of compounds are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of catalysts like CuI for the formation of the benzamide and thiazolyl frameworks. For instance, Goel et al. (2017) described a synthesis method for N-(4-methyl­benzyl)­benzamide using CuI as a catalyst, which might be relevant for synthesizing similar compounds (Goel et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of related benzamide compounds has been determined, revealing the presence of intermolecular hydrogen bonds and weak C—H⋯π interactions, contributing to the stability and morphology of the crystals (Goel et al., 2017).

Chemical Reactions and Properties

The reactivity of benzamide and thiazolyl derivatives can vary significantly depending on the substituents and the structure of the compound. For example, Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, indicating that small changes in the molecular structure can dramatically affect the compound's properties and interactions (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties of such compounds, including their melting points, solubility, and crystalline structure, are crucial for their practical application. The work by Goel et al. (2017) on N-(4-methyl­benzyl)­benzamide provides insights into these aspects, demonstrating the multifunctional potential of these crystals in optical and piezoelectric applications (Goel et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for forming supramolecular structures, are essential for understanding the utility and application of these compounds. The study by Yadav and Ballabh (2020) on the gelation behavior of benzamide derivatives with thiazolyl groups highlights the significance of non-covalent interactions in determining the chemical properties of these compounds (Yadav & Ballabh, 2020).

Scientific Research Applications

Synthesis and Characterization

A study by Goel et al. (2017) discusses a versatile approach for the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst. The crystal structure of the synthesized compound was determined using single-crystal X-ray diffraction, revealing its potential as a candidate for multifunctional optical and piezoelectric crystals. This research also delves into the compound's physical properties, including thermal stability, mechanical strength, and optical properties, as well as its geometric modeling and Hirshfeld surface analysis (Goel et al., 2017).

Anticancer Activity

Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. These compounds showed moderate to excellent anticancer activity against four cancer cell lines, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Optical and Piezoelectric Properties

The study by Goel et al. further explores the compound's optical properties through linear optical spectroscopy, identifying its transmittance, optical band gap, and UV cutoff wavelength. The piezoelectric coefficient was measured, and the compound demonstrated a promising potential for applications in multifunctional optical and piezoelectric crystals due to its unique physical characteristics (Goel et al., 2017).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis .

properties

IUPAC Name

4-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-6-8-16(9-7-13)18(22)21-19-20-12-17(23-19)11-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEWGHIIJKSQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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